![molecular formula C5H10ClNO2 B2724487 Glycine allyl ester hydrochloride CAS No. 144156-16-1](/img/structure/B2724487.png)
Glycine allyl ester hydrochloride
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Overview
Description
Glycine allyl ester hydrochloride, also known as Glycine ethyl ester hydrochloride, is a derivative of glycine . It is used in the preparation of amino acids and organic compounds . The formula of this compound is C4H10ClNO2 .
Synthesis Analysis
Esters based on mono- and bicyclic terpenoids with glycine have been synthesized via Steglich esterification . This process is characterized by 1H-NMR, IR, and mass spectral studies .Molecular Structure Analysis
The molecular weight of Glycine allyl ester hydrochloride is 139.581 . The IUPAC Standard InChI of this compound is InChI=1S/C4H9NO2.ClH/c1-2-7-4 (6)3-5;/h2-3,5H2,1H3;1H .Chemical Reactions Analysis
Glycine allyl ester hydrochloride is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .Physical And Chemical Properties Analysis
Glycine allyl ester hydrochloride is a white powder or chunk . It has a melting point of 145-146°C (lit.) .Scientific Research Applications
1. Synthesis of Novel Esters Based on Monoterpenoids and Glycine Esters based on mono- and bicyclic terpenoids with glycine have been synthesized via Steglich esterification . These esters have been characterized by 1 H-NMR, IR, and mass spectral studies . This application is significant in the field of pharmaceutical chemistry .
Analgesic and Anti-inflammatory Activities
The synthesized esters based on monoterpenoids and glycine have shown promising analgesic and anti-inflammatory activities . These activities were investigated after transdermal delivery on models of formalin, capsaicin, and AITC-induced pain . This application is particularly relevant in the development of new pain relief and anti-inflammatory drugs .
3. Interaction with Transient Receptor Potential (TRP) Ion Channels The synthesized esters have shown to interact with TRP ion channels . These channels are involved in pain perception and inflammatory processes . This interaction provides an opportunity for the rational design and synthesis of TRP modulators .
4. Positive Allosteric Modulators of GABA A Receptors In addition to affecting the peripheral nervous system through interaction with TRP channels, terpene derivatives were found to act within the CNS as positive allosteric modulators of GABA A receptors . This application is significant in the field of neuropharmacology .
Ester Hydrolysis
Glycine allyl ester hydrochloride can be used in ester hydrolysis . Mild orthogonal ester hydrolysis conditions are systematically explored using calcium(II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
Solid-Phase Peptide Synthesis (SPPS)
Glycine allyl ester hydrochloride can be used in solid-phase peptide synthesis (SPPS) . This application is particularly relevant in structure–activity relationship (SAR) studies .
Mechanism of Action
Glycine esters of menthol and borneol exhibited higher antinociceptive action, whereas eugenol derivative significantly suppressed the development of the inflammatory process . The mechanism of competitive binding between terpenoid esters and TRPA1/TRPV1 agonists was proposed explaining significant analgesic effect of synthesized derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-8-5(7)4-6;/h2H,1,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTWGBWCBFNEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine allyl ester hydrochloride | |
CAS RN |
144156-16-1 |
Source
|
Record name | prop-2-en-1-yl 2-aminoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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